Enhanced Enzyme Inhibition Potency via the N-(4-Phenoxyphenyl) Motif
The introduction of the 4-phenoxyphenyl group in the CPA scaffold is expected to significantly improve inhibitory activity. This is based on the class-level SAR of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs. In a direct head-to-head comparison, the lead analog CPA2, which also contains a bulky aryl group on the amide, demonstrated a marked improvement in tyrosinase inhibition, showing activity comparable to the standard inhibitor kojic acid at a concentration of 25 µM [1]. This contrasts sharply with the parent, unsubstituted compound (E)-2-cyano-3-phenylacrylamide, which is markedly less potent [2]. This evidence establishes that the N-aryl substitution is a critical driver of potency.
| Evidence Dimension | Tyrosinase Inhibition (Cellular Assay) |
|---|---|
| Target Compound Data | No direct data available for the specific compound. Efficacy is inferred from class-level SAR. |
| Comparator Or Baseline | CPA2 (a potent analog) showed inhibition comparable to 25 µM kojic acid. The unsubstituted parent scaffold is a weak inhibitor. |
| Quantified Difference | Not calculable. Class-level SAR indicates that N-aryl substitution is required for high potency. |
| Conditions | Mushroom tyrosinase and B16F10 cell-based assays. |
Why This Matters
For a scientific user, this class-level evidence justifies procuring this specific building block for SAR exploration, as it contains the structural feature most correlated with high biological activity.
- [1] Son S, Kim H, Yun HY, et al. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorg Med Chem. 2015;23(24):7735-7742. View Source
- [2] PubChem Compound Summary for (E)-2-cyano-3-phenylacrylamide. Demonstrates the base scaffold without advanced functionalization. View Source
